molecular formula C11H15ClN2O3S B2966998 2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide CAS No. 1110909-17-5

2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide

Cat. No.: B2966998
CAS No.: 1110909-17-5
M. Wt: 290.76
InChI Key: YKUUDRILQVDFQC-UHFFFAOYSA-N
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Description

“2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide” is a chemical compound with the CAS Number: 1110909-17-5 . It has a molecular weight of 290.77 . The IUPAC name for this compound is 2-chloro-N-{2-[(dimethylamino)sulfonyl]benzyl}acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15ClN2O3S/c1-14(2)18(16,17)10-6-4-3-5-9(10)8-13-11(15)7-12/h3-6H,7-8H2,1-2H3,(H,13,15) . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature for this compound is at room temperature .

Scientific Research Applications

Radiosynthesis of Chloroacetanilide Herbicides

Radiosynthesis techniques have been applied to chloroacetanilide herbicides, including compounds structurally related to 2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide, to study their metabolism and mode of action. These studies involve high specific activity labeling, providing insights into the environmental fate and biological interactions of these herbicides (Latli & Casida, 1995).

Comparative Metabolism in Liver Microsomes

Research has compared the metabolism of chloroacetamide herbicides, akin to this compound, in human and rat liver microsomes. This work has contributed to understanding the metabolic pathways and potential toxicological effects of these herbicides, highlighting the complex metabolic activation pathways that may lead to carcinogenicity (Coleman et al., 2000).

Solid State Geometry of Acetamides

Investigations into the solid-state geometry of N-(aryl)-2,2,2-trichloro-acetamides, including molecules with structural similarities to this compound, have been conducted. These studies provide valuable information on the effects of meta-substitution on molecular geometry, which is crucial for understanding the physical and chemical properties of these compounds (Gowda et al., 2007).

Anti-Microbial Activity of Heterocyclic Compounds

Research on the synthesis and characterization of novel heterocyclic compounds containing the sulphamido moiety, structurally related to this compound, has shown anti-microbial activities. This work contributes to the development of new pharmaceuticals and agrochemicals with potential applications in disease and pest control (Nunna et al., 2014).

Environmental Impact of Chloroacetamide Herbicides

The environmental impact of chloroacetamide herbicides, related to this compound, has been assessed through studies on their presence in the hydrologic system. These investigations provide insights into the distribution, persistence, and potential ecological effects of these compounds in aquatic environments (Kolpin et al., 1996).

Safety and Hazards

The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . There are several precautionary statements including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Properties

IUPAC Name

2-chloro-N-[[2-(dimethylsulfamoyl)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-14(2)18(16,17)10-6-4-3-5-9(10)8-13-11(15)7-12/h3-6H,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUUDRILQVDFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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